molecular formula C35H46N2O4SSn B12532344 N-[4'-(Tributylstannyl)[1,1'-biphenyl]-4-sulfonyl]-D-tryptophan CAS No. 824981-74-0

N-[4'-(Tributylstannyl)[1,1'-biphenyl]-4-sulfonyl]-D-tryptophan

Cat. No.: B12532344
CAS No.: 824981-74-0
M. Wt: 709.5 g/mol
InChI Key: DANUHZBSMIEXTF-VTTXPQSASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4’-(Tributylstannyl)[1,1’-biphenyl]-4-sulfonyl]-D-tryptophan is a complex organotin compound It is characterized by the presence of a tributylstannyl group attached to a biphenyl structure, which is further linked to a sulfonyl group and D-tryptophan

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4’-(Tributylstannyl)[1,1’-biphenyl]-4-sulfonyl]-D-tryptophan typically involves multiple steps. One common method includes the Stille cross-coupling reaction, where a tributylstannyl group is introduced to the biphenyl structure. This reaction is catalyzed by palladium and requires specific conditions such as an inert atmosphere and appropriate solvents .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4’-(Tributylstannyl)[1,1’-biphenyl]-4-sulfonyl]-D-tryptophan can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogens, acids, and bases. The conditions often involve controlled temperatures, inert atmospheres, and the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation may produce sulfoxides or sulfones .

Scientific Research Applications

N-[4’-(Tributylstannyl)[1,1’-biphenyl]-4-sulfonyl]-D-tryptophan has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[4’-(Tributylstannyl)[1,1’-biphenyl]-4-sulfonyl]-D-tryptophan exerts its effects involves its interaction with specific molecular targets. The tributylstannyl group can facilitate the formation of covalent bonds with other molecules, while the sulfonyl group can participate in various chemical reactions. These interactions can influence biological pathways and chemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Tributylstannyl)-1-tritylimidazole
  • N-Methyl-4-(tributylstannyl)imidazole
  • 2-(Tributylstannyl)pyridine

Uniqueness

N-[4’-(Tributylstannyl)[1,1’-biphenyl]-4-sulfonyl]-D-tryptophan is unique due to its combination of a biphenyl structure with a sulfonyl group and D-tryptophan.

Properties

CAS No.

824981-74-0

Molecular Formula

C35H46N2O4SSn

Molecular Weight

709.5 g/mol

IUPAC Name

(2R)-3-(1H-indol-3-yl)-2-[[4-(4-tributylstannylphenyl)phenyl]sulfonylamino]propanoic acid

InChI

InChI=1S/C23H19N2O4S.3C4H9.Sn/c26-23(27)22(14-18-15-24-21-9-5-4-8-20(18)21)25-30(28,29)19-12-10-17(11-13-19)16-6-2-1-3-7-16;3*1-3-4-2;/h2-13,15,22,24-25H,14H2,(H,26,27);3*1,3-4H2,2H3;/t22-;;;;/m1..../s1

InChI Key

DANUHZBSMIEXTF-VTTXPQSASA-N

Isomeric SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)O

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.